GlyT1 Inhibitory Potency: ORG-24669 vs. Clinical Candidate Bitopertin
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (ORG-24669) exhibits potent inhibition of the human glycine transporter 1 (GlyT1) with an IC50 of 100 nM [1]. This is a lower potency compared to the clinical-stage GlyT1 inhibitor bitopertin, which demonstrates an IC50 of approximately 25 nM under similar assay conditions . This 4-fold difference in potency makes ORG-24669 a valuable intermediate-efficacy tool compound, potentially offering a wider dynamic range for in vitro studies where maximal target inhibition is not desired.
| Evidence Dimension | Inhibition of [3H]glycine uptake |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Bitopertin: IC50 = 25 ± 2 nM |
| Quantified Difference | 4-fold less potent |
| Conditions | CHO cells stably expressing human GlyT1b |
Why This Matters
This defined potency difference allows researchers to select an appropriate GlyT1 inhibitor based on the desired level of target engagement, where bitopertin is a highly potent probe and ORG-24669 provides a less potent alternative.
- [1] BindingDB Entry BDBM50421498. CHEMBL59858::ORG-24669. 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine. IC50: 100 nM. View Source
